molecular formula C18H15N5O2 B2951087 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034311-11-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

Cat. No. B2951087
CAS RN: 2034311-11-8
M. Wt: 333.351
InChI Key: YRNVLJOTUSZRRS-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-triazine ring, an indole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazine ring and the indole ring, followed by the attachment of the carboxamide group . The exact synthesis process would depend on the specific reactions used and the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . The exact structure would depend on the specific arrangement and orientation of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazine and indole rings, as well as the carboxamide group . These groups could potentially affect properties such as solubility, stability, and reactivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide in lab experiments is its ability to selectively inhibit HDAC activity, which can lead to more specific and targeted therapeutic effects. However, one limitation of using this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide, including further exploration of its therapeutic potential in various diseases, the development of more potent and selective HDAC inhibitors, and the investigation of its potential side effects and toxicity in animal models. Additionally, the use of this compound in combination with other therapeutic agents may lead to more effective treatment options for various diseases.

Synthesis Methods

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide can be synthesized using a one-pot reaction of 5-carbamoyl-1H-indole and 2-(4-amino-3,5-dimethylphenyl)benzo[d][1,2,3]triazin-4(3H)-one in the presence of triethylamine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain this compound in high yields and purity.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNVLJOTUSZRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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